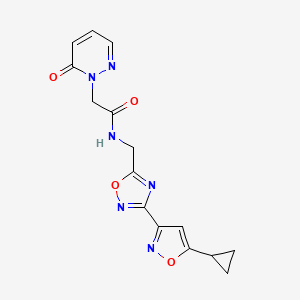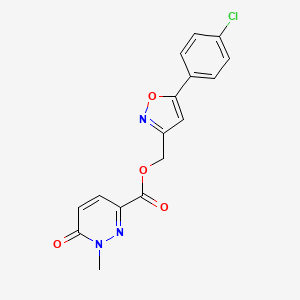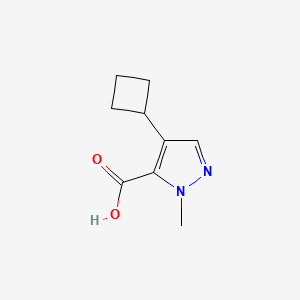![molecular formula C21H24N2O2 B2698422 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-70-2](/img/structure/B2698422.png)
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. The compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Materials
The synthesis of Compound 1 has led to the discovery of a new Zn(II) complex. This complex exhibits nonlinear optical properties, making it a potential candidate for NLO materials. The compound’s highly distorted trigonal bipyramidal geometry and 2-fold rotational axis contribute to its unique behavior. Quantum computational studies predict impressive NLO polarizability, surpassing that of a model NLO molecule .
Functional Materials
Metal complexes like Compound 1 play a crucial role as hi-tech functional materials. Their redox properties and photophysical behavior make them suitable for applications such as solar energy devices, sensors, and supramolecular assemblies. The terpyridine ligand used in Compound 1 contributes to its functional properties .
Chemical Synthesis and Catalysis
Terpyridine-based coordination polymers and metal compounds are widely studied due to their strong chelating ability. Compound 1’s terpyridine ligand can serve as a building block for constructing coordination systems with intriguing catalytic and electrochemical properties. Researchers explore its potential in chemical synthesis and catalysis .
Biological Activity
Compound 1 may have implications in biological systems. For instance:
- β-Secretase and Acetylcholinesterase Inhibition : In vitro studies suggest that Compound 1 acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are relevant in Alzheimer’s disease research .
- Natural Product Precursor : Compound 1 serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds have potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBMHGRKZCDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)
![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)






![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)